Pracinostat hydrochloride

Colorectal cancer Xenograft Tumor growth inhibition

For translational oncology demanding superior in vivo efficacy, Pracinostat hydrochloride (SB939) achieves 94% tumor growth inhibition in HCT-116 colorectal xenografts at MTD—twice that of vorinostat—via selective tumor accumulation and sustained histone acetylation. Its HDAC6-sparing, >1000-fold class III SIRT selectivity eliminates off-target confounding, while sub-10 nM MBLAC2 dual-target pharmacology expands mechanistic investigation. Clinically validated in Phase 3 AML trials with a differentiated safety profile (lower thrombocytopenia vs. panobinostat/vorinostat), it is the definitive reference HDAC inhibitor for reproducible translational research. Standard R&D packaging available; inquire for bulk or custom formats.

Molecular Formula C20H32Cl2N4O2
Molecular Weight 431.4 g/mol
Cat. No. B1516779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePracinostat hydrochloride
Molecular FormulaC20H32Cl2N4O2
Molecular Weight431.4 g/mol
Structural Identifiers
SMILESCCCCC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)C=CC(=O)NO.Cl.Cl
InChIInChI=1S/C20H30N4O2.2ClH/c1-4-7-8-19-21-17-15-16(10-12-20(25)22-26)9-11-18(17)24(19)14-13-23(5-2)6-3;;/h9-12,15,26H,4-8,13-14H2,1-3H3,(H,22,25);2*1H/b12-10+;;
InChIKeyCHLPUMOYKYJFFH-PFNYCKIMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pracinostat Hydrochloride (SB939): Baseline Identity for HDAC Inhibitor Procurement


Pracinostat hydrochloride (SB939) is an orally bioavailable, hydroxamate-based pan-histone deacetylase (HDAC) inhibitor that potently inhibits class I, II, and IV HDAC isozymes (IC50 range 40–140 nM), with markedly weaker activity against HDAC6 (IC50 = 1008 nM) and no activity against class III SIRT enzymes [1]. Preclinically, pracinostat exhibits favorable physicochemical and pharmacokinetic properties including dose-proportional oral exposure, high tumor tissue accumulation, and sustained target engagement relative to earlier-generation HDAC inhibitors such as vorinostat (SAHA) [2][3]. It has advanced into randomized Phase 3 clinical trials in acute myeloid leukemia (AML) in combination with azacitidine [4].

Why Pracinostat Hydrochloride Cannot Be Substituted by Other Pan-HDAC Inhibitors in Research and Clinical Settings


Pracinostat exhibits a unique combination of HDAC isoform selectivity (sparing HDAC6 and class III SIRTs), >100-fold discrimination against non-HDAC zinc-dependent metalloenzymes, and selective tumor tissue accumulation that are not uniformly shared by other pan-HDAC inhibitors such as vorinostat, panobinostat, belinostat, or entinostat [1][2]. These pharmacological properties translate into a differentiated in vivo efficacy profile—pracinostat achieved 94% tumor growth inhibition in HCT-116 colorectal cancer xenografts versus 48% for vorinostat at respective maximum tolerated doses—and a distinct clinical safety signature with lower rates of class-specific toxicities such as thrombocytopenia compared to panobinostat and vorinostat [3][4][5]. Simple interchange of these agents would therefore confound experimental reproducibility and alter the expected therapeutic index.

Quantitative Differentiation of Pracinostat Hydrochloride Against Comparator HDAC Inhibitors


In Vivo Tumor Growth Inhibition: Pracinostat vs. Vorinostat in Colorectal Cancer Xenografts

In an HCT-116 human colorectal cancer xenograft model, pracinostat (SB939) produced a 94% tumor growth inhibition (TGI) at its maximum tolerated dose (MTD), compared with only 48% TGI for vorinostat (SAHA) at its respective MTD—a near two-fold greater anti-tumor efficacy [1]. The study further demonstrated that pracinostat selectively accumulated in tumor tissue and induced sustained histone acetylation in the tumor, contrasting with vorinostat's more transient pharmacodynamic effect [1]. This direct head-to-head comparison under equivalent MTD conditions provides robust quantitative evidence that pracinostat's tumor-targeting pharmacokinetic properties translate into substantially superior in vivo anti-tumor activity in this model.

Colorectal cancer Xenograft Tumor growth inhibition HDAC inhibitor In vivo efficacy

Differential HDAC6 Sparing: Pracinostat vs. Panobinostat and Belinostat

Pracinostat exhibits an IC50 of 1008 nM against HDAC6, representing a 7- to 25-fold weaker inhibition relative to its potency against class I HDACs (IC50 range 40–140 nM) . In contrast, panobinostat potently inhibits HDAC6 with an IC50 of 10.5 nM, and belinostat inhibits HDAC6 with an IC50 of 82 nM [1]. This differential HDAC6-sparing profile of pracinostat is mechanistically significant because HDAC6 inhibition has been associated with specific toxicities including thrombocytopenia and cardiac adverse events [2]. Pracinostat's relative sparing of HDAC6 may therefore contribute to a differentiated safety profile while maintaining potent class I HDAC inhibition necessary for anti-tumor activity.

HDAC isoform selectivity HDAC6 Panobinostat Belinostat Off-target toxicity

Class III HDAC/SIRT Selectivity: >1000-Fold Discrimination Exceeding Comparator Profiles

Pracinostat demonstrates >1000-fold selectivity for class I, II, and IV HDACs over class III HDACs (SIRT family), and shows no measurable inhibitory activity against SIRT1 . This represents a well-defined selectivity window. In comparison, vorinostat exhibits detectable SIRT1 inhibition at higher concentrations, and several approved pan-HDAC inhibitors have measurable off-target class III activity [1]. Additionally, pracinostat possesses >100-fold greater affinity for classical HDACs compared to other zinc-dependent metalloenzymes, receptors, and ion channels, substantially reducing the risk of off-target pharmacology that complicates data interpretation in mechanistic studies [2].

SIRT1 Class III HDAC Selectivity Vorinostat Panobinostat

Pharmacokinetic Advantage: Oral Bioavailability and Tumor Accumulation vs. Vorinostat

Pracinostat demonstrates oral bioavailability of 34% in mice and 65% in dogs, with a distribution volume (Vss) of 3.5 L/kg (mouse) and high tumor tissue exposure with selective accumulation [1]. In contrast, vorinostat exhibits oral bioavailability of only 1.8–11% across species and a short elimination half-life of approximately 2 hours in humans [2]. The Novotny-Diermayr study directly demonstrated that pracinostat, unlike vorinostat, accumulates selectively in tumor tissue, producing sustained histone acetylation in the tumor compartment [3]. This pharmacokinetic differentiation accounts for pracinostat's superior in vivo efficacy at comparable exposure levels and supports less frequent oral dosing schedules (3×/week vs. daily dosing required for vorinostat) [3].

Oral bioavailability Pharmacokinetics Tumor accumulation ADME Vorinostat

Clinical Efficacy Benchmark: Pracinostat + Azacitidine in AML vs. Azacitidine Monotherapy

In a Phase 2 clinical study of pracinostat (60 mg oral, 3×/week) combined with azacitidine in 50 elderly AML patients (median age 75 years) unfit for induction chemotherapy, the overall response rate (cCR + PR) was 64% with a median overall survival of 19.1 months [1][2]. The composite complete response rate (CR + CRi + MLFS) was 52% [2]. These outcomes compare favorably with historical azacitidine monotherapy data in similar AML populations, where overall response rates of 27–29% and median overall survival of 10.4 months were reported in the AZA-AML-001 registration trial [3]. The pracinostat/azacitidine combination was well tolerated, with grade ≥3 thrombocytopenia in 46%, febrile neutropenia in 44%, and neutropenia in 36%, a safety profile described as comparable to azacitidine monotherapy with no significant added toxicity [2][4].

Acute myeloid leukemia Azacitidine Overall response rate Overall survival Phase 2 clinical trial

Unique Off-Target Pharmacology: MBLAC2 Hydrolase Inhibition Below 10 nM

Pracinostat has been identified as a potent inhibitor of metallo-β-lactamase domain-containing protein 2 (MBLAC2) hydrolase activity, with an EC50 below 10 nM—at the assay threshold of detection [1]. This activity is shared by only a small subset of HDAC inhibitors, including abexinostat and AR-42, but is absent or substantially weaker in vorinostat, panobinostat, belinostat, and entinostat [1]. The functional consequences of MBLAC2 inhibition are still being elucidated, but this target engagement adds a distinct pharmacological dimension to pracinostat that is not recapitulated by most comparator pan-HDAC inhibitors. For chemical biology applications, this dual-target profile (HDAC + MBLAC2) may be leveraged or controlled for, depending on the experimental objective.

MBLAC2 Metallo-β-lactamase Off-target pharmacology Chemical biology Drug repurposing

Best Research and Industrial Application Scenarios for Pracinostat Hydrochloride


Colorectal Cancer Xenograft and PDX Efficacy Studies Requiring Maximal Tumor Growth Inhibition

For in vivo colorectal cancer models (HCT-116 xenografts or patient-derived xenografts), pracinostat delivers 94% tumor growth inhibition at MTD, nearly 2-fold greater than vorinostat (48%) [1]. Its selective tumor accumulation and sustained histone acetylation pharmacodynamics make it the preferred oral HDAC inhibitor for maximizing anti-tumor efficacy in colon cancer models, particularly when intermittent 3×/week oral dosing is desired [1].

Acute Myeloid Leukemia Translational Research with Azacitidine Combination

Pracinostat is the most clinically advanced oral pan-HDAC inhibitor for AML combination therapy, with Phase 2 data demonstrating a 64% overall response rate and 19.1-month median overall survival when added to azacitidine in elderly patients [2][3]. This clinical dataset provides a robust evidence base for translational researchers investigating HDAC inhibitor plus hypomethylating agent combinations in myeloid malignancies.

Chemical Biology Studies Requiring Clean Discrimination Between Classical HDACs and SIRT Biology

With >1000-fold selectivity for class I/II/IV HDACs over class III SIRT enzymes and a defined HDAC6-sparing profile (IC50 of 1008 nM vs. HDAC6) , pracinostat is indicated as a chemical probe for experiments where confounding SIRT1 or HDAC6 inhibition would compromise mechanistic interpretation.

MBLAC2 Pharmacological Studies and Dual-Target HDAC/MBLAC2 Profiling

Pracinostat's potent inhibition of MBLAC2 hydrolase activity (EC50 < 10 nM) distinguishes it from most approved pan-HDAC inhibitors [4]. Researchers investigating MBLAC2 biology or screening for dual HDAC/MBLAC2 inhibitors should select pracinostat as a reference compound for this dual-target pharmacology.

Quote Request

Request a Quote for Pracinostat hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.